2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a pyrazine ring substituted at position 4 with a 3,4-dimethylphenyl group and at position 2 with a sulfanyl (-S-) linker to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. Such structural attributes are critical for pharmacological activity, particularly in targeting enzymes or receptors with hydrophobic binding pockets .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-4-7-18(8-5-15)13-24-20(26)14-28-21-22(27)25(11-10-23-21)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNIGWFSNRFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The specific reaction conditions and industrial production methods may vary, but typically involve precise control of temperature and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous aluminum chloride for catalysis and other specific reagents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the phenyl and pyrazinyl groups.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has promising applications in scientific research. It is used in the study of antimicrobial activity, where it has shown potential as a novel antibacterial agent . Additionally, this compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that this compound exerts its effects by binding to key proteins involved in bacterial cell division, thereby inhibiting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazine vs. Oxadiazole/Thienopyrimidine: The target compound’s pyrazine ring differs from the oxadiazole in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () and the thienopyrimidine in 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (). Pyrazines are less electron-deficient than oxadiazoles but more polar than thienopyrimidines, affecting solubility and binding interactions .
Substituent Effects
- Aryl Groups: The 3,4-dimethylphenyl group on the pyrazine contrasts with the 4-nitrophenyl in and the 4-methoxybenzyl in 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide ().
Key Reactions
- S-Alkylation :
Analogous to the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), the target compound likely employs S-alkylation of a thiol-containing heterocycle with a halogenated acetamide. - Diazonium Coupling: Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () utilize diazonium salt coupling, a method less applicable to the target due to its pre-formed pyrazine core .
Physicochemical Properties
Spectral Data Trends
- IR Spectroscopy :
The target’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with analogs like 13a and 13b (), while the sulfanyl group’s C-S vibration (~600–700 cm⁻¹) may differ based on adjacent substituents . - NMR Spectroscopy :
The 4-methylbenzyl group’s protons (~δ 2.30 ppm for CH3) resemble those in 13a (), whereas pyrazine ring protons (δ 7.2–8.0 ppm) reflect conjugation with the 3-oxo group .
Melting Points and Solubility
- Higher melting points (e.g., 13a : 288°C) correlate with polar sulfamoyl groups (), while the target’s 3,4-dimethylphenyl and 4-methylbenzyl substituents may reduce crystallinity, lowering its melting point compared to nitro- or methoxy-substituted analogs .
Tabulated Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
